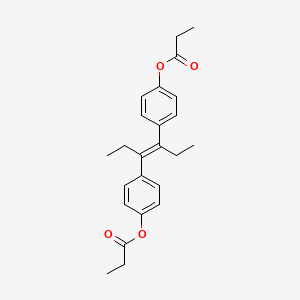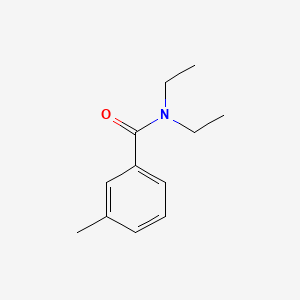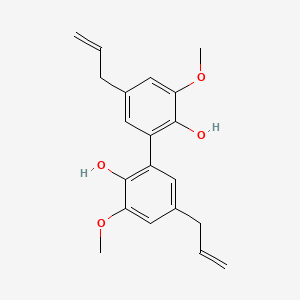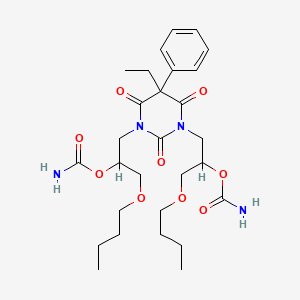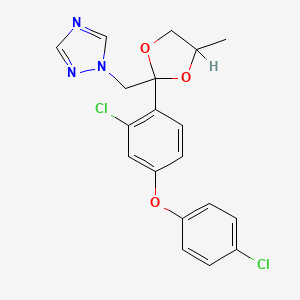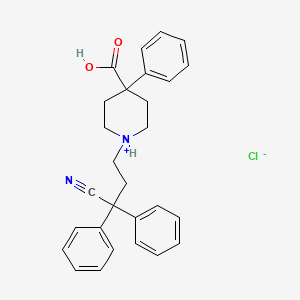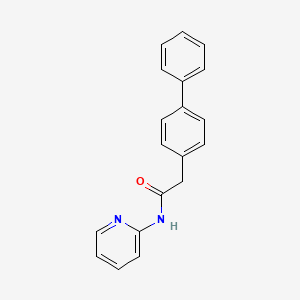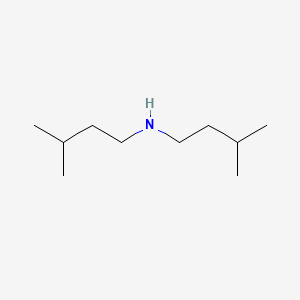
二异戊胺
描述
Diisoamylamine, also known as diisopentylamine, is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two isoamyl groups attached to a nitrogen atom. This compound is commonly used in organic synthesis and has various industrial applications due to its unique chemical properties.
科学研究应用
Diisoamylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Diisoamylamine is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Diisoamylamine is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Diisoamylamine, also known as Diisopentylamine, is a small molecule that can be used for wet etching
Mode of Action
It is known to be used in wet etching , a process that involves the removal of layers from the surface of a material.
Biochemical Pathways
Given its use in wet etching , it may interact with materials at a molecular level, but the downstream effects of these interactions are not well-understood
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diisoamylamine is limited. Understanding these properties is crucial for assessing the bioavailability of a compound. Tools like admetlab 20 and Interpretable-ADMET can be used to predict these properties for new compounds.
Result of Action
Given its use in wet etching , it may cause changes at the surface of materials at a molecular level.
生化分析
Biochemical Properties
Diisoamylamine plays a significant role in biochemical reactions by inhibiting the activation of isovaleric acid, hydroxyl groups, and halides . It interacts with enzymes such as melanocortin, inhibiting its activity both in vitro and in vivo . This interaction is crucial as it affects various biochemical pathways and processes.
Cellular Effects
Diisoamylamine influences various types of cells and cellular processes. It has been shown to inhibit melanocortin activity, which can impact cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to changes in cellular function, affecting processes such as cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of diisoamylamine involves its binding interactions with biomolecules. It inhibits enzyme activity by forming stable products with oxidizing agents, preventing further reactions with other substrates . This inhibition can lead to changes in gene expression and cellular metabolism, affecting overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisoamylamine can change over time. It is known to be stable under certain conditions, but its degradation can lead to long-term effects on cellular function . Studies have shown that diisoamylamine can have lasting impacts on cellular processes, even after its initial application.
Dosage Effects in Animal Models
The effects of diisoamylamine vary with different dosages in animal models. At lower doses, it can inhibit specific biochemical pathways without causing significant adverse effects . At higher doses, diisoamylamine can lead to toxic effects, impacting overall cellular and organismal health.
Metabolic Pathways
Diisoamylamine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can affect the synthesis of organic acids such as oxalic acid and succinic acid, which are important in the production of dyes, perfumes, plastics, and pharmaceuticals .
Transport and Distribution
Within cells and tissues, diisoamylamine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function within the cell.
Subcellular Localization
Diisoamylamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, impacting various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Diisoamylamine can be synthesized through several methods. One common approach involves the reaction of isoamyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl) + NH}_3 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2\text{) + HCl} ]
Industrial Production Methods: In industrial settings, diisoamylamine is often produced through catalytic hydrogenation of isoamyl nitrile. This process involves the reduction of isoamyl nitrile in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
化学反应分析
Types of Reactions: Diisoamylamine undergoes various chemical reactions, including:
Oxidation: Diisoamylamine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: Diisoamylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
相似化合物的比较
Diisoamylamine can be compared with other similar compounds, such as:
Diethylamine: Similar in structure but with ethyl groups instead of isoamyl groups.
Dipropylamine: Contains propyl groups instead of isoamyl groups.
Diisobutylamine: Contains isobutyl groups instead of isoamyl groups.
Uniqueness: Diisoamylamine’s uniqueness lies in its isoamyl groups, which provide distinct steric and electronic properties compared to other secondary amines. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVMXMTSODFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060263 | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544-00-3 | |
| Record name | Diisoamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOAMYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71L34G463T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



